molecular formula C23H28FNO4S B12144300 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B12144300
M. Wt: 433.5 g/mol
InChI Key: GAEXQPAVMQMABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a dioxidotetrahydrothiophene ring, a fluorobenzyl group, and a phenoxyacetamide moiety. Its unique chemical configuration suggests it may have interesting biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with an amine precursor.

    Synthesis of the Phenoxyacetamide Moiety: This involves the reaction of 5-methyl-2-(propan-2-yl)phenol with chloroacetic acid to form the phenoxyacetic acid, which is then converted to the corresponding acyl chloride and reacted with an amine to form the amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential bioactivity. The presence of the fluorobenzyl group suggests it could interact with biological targets in a specific manner, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structure indicates it might have activity against certain biological pathways, potentially leading to the development of new pharmaceuticals.

Industry

In industrial applications, the compound could be used in the development of new materials or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide would depend on its specific interactions with molecular targets. The fluorobenzyl group may interact with enzyme active sites or receptor binding sites, while the dioxidotetrahydrothiophene ring could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorobenzyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide: Lacks the dioxidotetrahydrothiophene ring.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide: Lacks the fluorobenzyl group.

Uniqueness

The combination of the dioxidotetrahydrothiophene ring, fluorobenzyl group, and phenoxyacetamide moiety in N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide makes it unique. This structural complexity may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C23H28FNO4S

Molecular Weight

433.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C23H28FNO4S/c1-16(2)21-9-4-17(3)12-22(21)29-14-23(26)25(20-10-11-30(27,28)15-20)13-18-5-7-19(24)8-6-18/h4-9,12,16,20H,10-11,13-15H2,1-3H3

InChI Key

GAEXQPAVMQMABH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.